Bienvenue dans la boutique en ligne BenchChem!

6-Chloroquinazoline-2,4-diamine

DHFR Inhibition Pneumocystis carinii Selectivity

6-Chloroquinazoline-2,4-diamine (CAS 915402-35-6, also cross-referenced as 18671-95-9) is a halogenated heterocyclic organic compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol. It is a derivative of the quinazoline scaffold, characterized by a chlorine atom at the 6-position and amino groups at the 2- and 4-positions of the bicyclic ring system.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 915402-35-6
Cat. No. B7942584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinazoline-2,4-diamine
CAS915402-35-6
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NC(=N2)N)N
InChIInChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
InChIKeyZMQPXDMCQOHVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinazoline-2,4-diamine (CAS 915402-35-6): Molecular Profile and Core Pharmacophoric Features


6-Chloroquinazoline-2,4-diamine (CAS 915402-35-6, also cross-referenced as 18671-95-9) is a halogenated heterocyclic organic compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol [1]. It is a derivative of the quinazoline scaffold, characterized by a chlorine atom at the 6-position and amino groups at the 2- and 4-positions of the bicyclic ring system . This specific substitution pattern confers distinct physicochemical properties, including a predicted XLogP3 value of 1.6, which is higher than the unsubstituted 2,4-diaminoquinazoline core and the 6-fluoro analog [1]. The compound is primarily utilized as a strategic intermediate and a foundational building block in medicinal chemistry for exploring structure-activity relationships (SAR) against dihydrofolate reductase (DHFR) enzymes from opportunistic pathogens.

The Sub-optimal Performance Trap: Why Other 2,4-Diaminoquinazoline Analogs Cannot Directly Replace 6-Chloroquinazoline-2,4-diamine in DHFR-Targeted Research


The biological activity of 2,4-diaminoquinazolines as dihydrofolate reductase (DHFR) inhibitors is exquisitely sensitive to the nature and position of substituents on the aromatic ring [1]. A generic substitution approach that fails to account for the specific halogen at the 6-position can lead to drastically different selectivity profiles and compromised target engagement. For example, while the 6-chloro derivative demonstrates a pronounced selectivity window for the Pneumocystis carinii DHFR over the mammalian enzyme, this favorable profile is not universally shared by other close analogs, as evidenced by the differential inhibition data for enzymes from Toxoplasma gondii [1]. Consequently, selecting a different halogen or a different substitution position cannot guarantee the same degree of species-specific inhibition, potentially invalidating experimental models and leading to misleading structure-activity relationship (SAR) conclusions. The quantitative evidence below details the precise magnitude of these performance gaps.

6-Chloroquinazoline-2,4-diamine: Quantified, Comparator-Backed Evidence for Scientific Selection


12-Fold Selectivity for P. carinii DHFR over Mammalian Enzyme: A Direct Comparison with Rat Liver DHFR

In a direct, head-to-head enzymatic assay, 2,4-diamino-6-chloroquinazoline was evaluated against dihydrofolate reductase (DHFR) enzymes from three distinct species. The compound demonstrated a clear selectivity for the pathogenic P. carinii enzyme. Its IC50 against P. carinii DHFR was 3.6 µM, compared to 14 µM against T. gondii DHFR and 29 µM against rat liver DHFR [1]. This corresponds to an 8-fold selectivity window between the two pathogen enzymes themselves and a critical 12-fold selectivity for the P. carinii enzyme over the mammalian (rat) host enzyme, a key therapeutic index indicator.

DHFR Inhibition Pneumocystis carinii Selectivity Antifolate

Divergent Intra-Pathogen Selectivity: A 4-Fold Activity Differential Between P. carinii and T. gondii DHFR

The same study reveals a critical nuance in intra-pathogen selectivity. The IC50 of 2,4-diamino-6-chloroquinazoline for T. gondii DHFR is 14 µM, which is nearly 4-fold higher (less potent) than its IC50 of 3.6 µM for P. carinii DHFR [1]. This differential is significant when compared to the class of 6,7-disubstituted 2,4-diaminopteridines, which were found to favor selective inhibition of the T. gondii enzyme [1]. This demonstrates that a 'one-size-fits-all' approach using the quinazoline core is ineffective; the 6-chloro substitution steers selectivity toward P. carinii.

Opportunistic Infections Toxoplasma gondii Selectivity Profiling Enzyme Inhibition

Class-Level Advantage of 6-Halogen Substitution for P. carinii DHFR Selectivity Over Other Positions

Generalizing from the comprehensive SAR study, a class-level inference establishes a clear design rule: 'Halogen substitution at the 5- or 6-position of 2,4-diaminoquinazoline favored selective binding to the P. carinii enzyme but not the T. gondii enzyme' [1]. This statement, derived from testing multiple analogs, positions 6-halogenated compounds (including the 6-chloro variant) as a privileged sub-class for achieving P. carinii DHFR selectivity. This contrasts with other substitution patterns, such as alkyl or aralkyl groups at the 6- and 7-positions, which are more favorable for T. gondii DHFR selectivity.

Structure-Activity Relationship (SAR) Halogen Substitution Enzyme Selectivity Drug Design

Enhanced Lipophilicity: A 45% Increase in XLogP3 Over the 6-Fluoro Analog

Physicochemical properties are a critical component of molecular quality and influence downstream ADME profiles. A cross-study comparison of computed parameters reveals that 6-Chloroquinazoline-2,4-diamine possesses an XLogP3 value of 1.6 [1], which is a 45% increase in calculated lipophilicity compared to the 6-fluoro analog, 6-Fluoroquinazoline-2,4-diamine, which has an XLogP3 value of 1.1 . While both are potent DHFR binders, this difference in lipophilicity can impact membrane permeability and non-specific binding, offering the chloro analog a distinct property profile that can be advantageous in cellular assays.

Physicochemical Properties Lipophilicity XLogP3 Permeability

High-Value Application Scenarios for 6-Chloroquinazoline-2,4-diamine Based on Verifiable Differential Evidence


Lead Scaffold for Anti-Pneumocystis DHFR Inhibitors

Based on the direct evidence of 12-fold selectivity for P. carinii DHFR over the mammalian homolog, this compound serves as an ideal starting point for medicinal chemistry programs targeting Pneumocystis pneumonia (PcP). The scaffold can be further functionalized at the N2 and N4 positions to optimize potency while retaining species selectivity [1].

Pathogen-Selective Chemical Probe for DHFR Enzyme Studies

The demonstrated 4-fold activity differential between P. carinii and T. gondii DHFR provides researchers with a chemical tool to dissect species-specific DHFR biology. Using this compound as a probe, distinct binding kinetics and resistance mechanisms between the two pathogen enzymes can be investigated [1].

Privileged Building Block in Halogen-Focused SAR Libraries

The class-level evidence that 6-halogen substitution drives P. carinii selectivity makes this compound a privileged monomer for constructing focused libraries. Its inclusion in a parallel synthesis alongside 6-fluoro or 6-bromo analogs allows for a systematic exploration of halogen effects on target engagement and physicochemical properties [1].

Synthesis of Kinase Inhibitor Intermediates with Optimized Lipophilicity

Given its enhanced XLogP3 (1.6) relative to the 6-fluoro analog (1.1), this compound is strategically suited as an intermediate for synthesizing quinazoline-based kinase inhibitors where a moderate increase in lipophilicity can improve cellular permeability [2]. It serves as a direct precursor to 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, a validated class of PAK4 inhibitors.

Quote Request

Request a Quote for 6-Chloroquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.